2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Physical characterization Solid-state handling Purification

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS 110139-48-5) is a trimethyl-substituted quinoline-3-carboxylate derivative with molecular formula C15H17NO2 and molecular weight 243.30 g/mol. The compound features methyl groups at the 2-, 5-, and 8-positions of the quinoline core, with an ethyl ester functionality at the 3-carboxylic acid position.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 110139-48-5
Cat. No. B009002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester
CAS110139-48-5
Synonyms2,5,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C
InChIInChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
InChIKeyLWYDEFRJMPFNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 110139-48-5): Technical Baseline and Procurement Specifications


2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS 110139-48-5) is a trimethyl-substituted quinoline-3-carboxylate derivative with molecular formula C15H17NO2 and molecular weight 243.30 g/mol . The compound features methyl groups at the 2-, 5-, and 8-positions of the quinoline core, with an ethyl ester functionality at the 3-carboxylic acid position . It is commercially available as a solid at 20°C with a melting point range of 119-120°C and is supplied at purities ranging from 95% to 98% . This compound is classified as a member of the AldrichCPR collection, indicating its utility for early-stage discovery research applications .

Why In-Class Quinoline Esters Cannot Substitute for 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 110139-48-5)


Trimethylquinoline-3-carboxylic acid ethyl esters exhibit structure-dependent physicochemical properties and synthetic accessibility that preclude generic substitution. The specific 2,5,8-trimethyl substitution pattern confers distinct physical properties, including a well-defined melting point of 119-120°C , which facilitates solid-state handling and purification compared to alternative regioisomers. Methyl substitution patterns directly influence electronic distribution within the quinoline core, which governs reactivity in electrophilic substitution and nitration pathways [1]. The ethyl ester moiety at the 3-position provides a hydrolytically labile handle for conversion to the corresponding carboxylic acid, enabling downstream synthetic diversification. Compounds with alternative substitution patterns (e.g., 2,6,8-, 2,7,8-, or 2,6,7-trimethyl variants) exhibit distinct physicochemical profiles, as evidenced by their divergent synthetic origins and characterization data [1][2]. For procurement decisions, the specific CAS registry number 110139-48-5 uniquely identifies this regioisomer, and substitution with any alternative compound would alter both physical handling characteristics and downstream reaction outcomes.

Quantitative Differentiation Evidence for 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 110139-48-5) Versus Comparator Compounds


Melting Point Differentiation: 2,5,8-Substituted Ethyl Ester vs. Unsubstituted Quinoline-3-carboxylic Acid Ethyl Ester

The 2,5,8-trimethyl substitution elevates the melting point to a well-defined crystalline solid range, enabling straightforward solid-state handling and purification. In contrast, the unsubstituted quinoline-3-carboxylic acid ethyl ester comparator exists as a liquid under standard conditions, which presents different handling and storage requirements [1]. This solid-state property of the 2,5,8-trimethyl derivative facilitates gravimetric dispensing and long-term storage stability .

Physical characterization Solid-state handling Purification

Synthetic Accessibility: Direct Selenium Dioxide Oxidation Pathway for 2,5,8-Trimethylquinoline Core

The 2,5,8-trimethylquinoline core is accessible via a well-established synthetic route that has been documented since 1953, involving Combes quinoline synthesis followed by selenium dioxide oxidation [1]. This established methodology provides a reliable pathway for obtaining the core scaffold. Alternative trimethyl substitution patterns, such as 2,6,7-trimethylquinoline, exhibit more limited synthetic documentation, with reported routes being less extensively characterized . The availability of a historically validated synthetic route reduces development risk for research programs requiring scalable access to this specific regioisomer.

Organic synthesis Heterocyclic chemistry Building block synthesis

LogP Partition Coefficient: Calculated Lipophilicity of 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester

The 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester exhibits a calculated LogP value of 3.34 [1], positioning it within an optimal lipophilicity range for drug-like molecules. By comparison, the corresponding carboxylic acid derivative (2,6,8-trimethylquinoline-3-carboxylic acid) shows a significantly lower LogP of 1.34 [2]. This ~2.0 LogP unit difference represents an approximately 100-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic stability, and in vivo distribution characteristics in biological assays.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability Profile: 2,5,8-Regioisomer as a Stocked Research Compound

The 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester (CAS 110139-48-5) is commercially available as a stocked research compound from multiple suppliers with documented purity specifications of 95% (AKSci) and 98% (Leyan) . The compound is offered in prepackaged quantities (250 mg to 5 g) with transparent pricing. In contrast, alternative trimethyl-substituted regioisomers such as 2,7,8-trimethylquinoline-3-carboxylic acid (CAS 92513-34-3) are primarily documented in market research contexts with limited direct commercial availability for research quantities [1]. The 2,6,7-trimethylquinoline-3-carboxylic acid ethyl ester (CAS 892874-89-4) is commercially available, but procurement requires navigating different supplier networks with variable lead times .

Procurement Inventory Lead time Research supply

Primary Research Application Scenarios for 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 110139-48-5)


Heterocyclic Scaffold for Medicinal Chemistry Library Synthesis

The 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester serves as a distinct heterocyclic building block for constructing compound libraries targeting drug discovery programs. The ethyl ester functionality enables controlled hydrolysis to the corresponding carboxylic acid, providing a versatile handle for amide bond formation or other carboxylate-based derivatization strategies [1]. The specific 2,5,8-trimethyl substitution pattern offers a unique three-dimensional and electronic profile that may yield distinct structure-activity relationships compared to alternative regioisomers. This compound is supplied as part of the AldrichCPR collection of unique chemicals specifically intended for early discovery researchers .

Synthetic Intermediate for Quinoline-Derived Functional Materials

Quinoline-3-carboxylic acid esters are established intermediates for the development of functional materials including organic light-emitting diodes (OLEDs) and electronic devices [1]. The 2,5,8-trimethyl substitution pattern modifies the electronic properties of the quinoline core, potentially tuning photophysical characteristics for materials science applications. The solid-state nature of the compound (melting point 119-120°C) facilitates precise stoichiometric control during material fabrication processes.

Reference Standard for Regioisomer Identification in Analytical Chemistry

Given the commercial availability of multiple trimethylquinoline regioisomers (including 2,5,8-, 2,6,7-, and 2,7,8-substituted variants), CAS 110139-48-5 can serve as an authentic reference standard for analytical method development and structural confirmation [1]. The compound is available at documented purity levels of 95-98% , meeting requirements for use as a chromatographic or spectroscopic reference material.

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